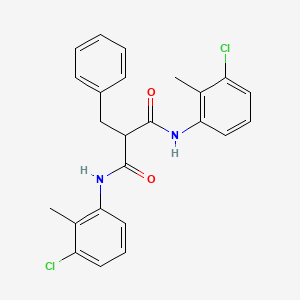
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride is a chemical compound with the molecular formula C12H15F2NO2 It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with two fluorine atoms and two hydroxyl groups
准备方法
The synthesis of 1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability .
化学反应分析
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding piperidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
作用机制
The mechanism of action of 1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
1-Benzyl-3,3-difluoropiperidine-4,4-diol hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-3,3-difluoropiperidine-4-ol: Lacks one hydroxyl group, leading to different chemical properties and reactivity.
1-Benzyl-3-fluoropiperidine-4,4-diol: Contains only one fluorine atom, affecting its biological activity and chemical stability.
1-Benzyl-4-hydroxypiperidine: Lacks fluorine atoms, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
分子式 |
C12H16ClF2NO2 |
|---|---|
分子量 |
279.71 g/mol |
IUPAC 名称 |
1-benzyl-3,3-difluoropiperidine-4,4-diol;hydrochloride |
InChI |
InChI=1S/C12H15F2NO2.ClH/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10;/h1-5,16-17H,6-9H2;1H |
InChI 键 |
QQMKNRKZXKFQNQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
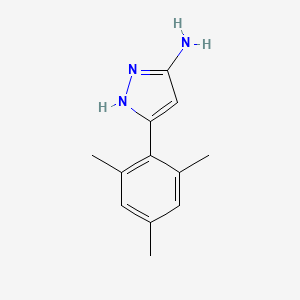
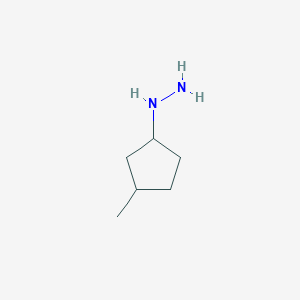
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
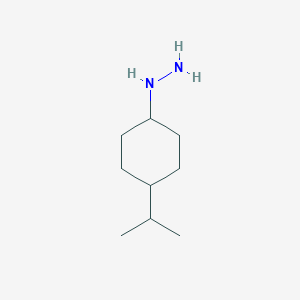
![2-Iodo-N-(4-{9-[4-(2-iodobenzamido)phenyl]fluoren-9-YL}phenyl)benzamide](/img/structure/B12446221.png)
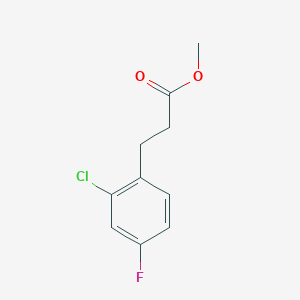
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)
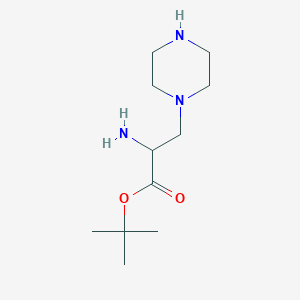
![(6-Chlorobenzo[d]oxazol-2-yl)guanidine](/img/structure/B12446233.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12446253.png)
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
